molecular formula C13H8FN3O B5705037 1-(3-fluorobenzoyl)-1H-1,2,3-benzotriazole

1-(3-fluorobenzoyl)-1H-1,2,3-benzotriazole

Cat. No. B5705037
M. Wt: 241.22 g/mol
InChI Key: OBZIPCONUJAXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzoyl)-1H-1,2,3-benzotriazole is a chemical compound that is widely used in scientific research. This compound is a benzotriazole derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzoyl)-1H-1,2,3-benzotriazole is not fully understood. However, it is believed to interact with metal ions through coordination bonds, leading to changes in the fluorescence properties of the compound. In addition, it may induce oxidative stress in cells, leading to cell death.
Biochemical and Physiological Effects:
1-(3-fluorobenzoyl)-1H-1,2,3-benzotriazole has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth of tumor cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-fluorobenzoyl)-1H-1,2,3-benzotriazole in lab experiments is its high sensitivity and selectivity for metal ions. It is also relatively easy to synthesize and purify. However, one limitation is that it may have cytotoxic effects on cells at high concentrations.

Future Directions

There are many potential future directions for research on 1-(3-fluorobenzoyl)-1H-1,2,3-benzotriazole. One area of research could be the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research could be the synthesis of new compounds based on 1-(3-fluorobenzoyl)-1H-1,2,3-benzotriazole with potential biological activity, such as anti-cancer or anti-inflammatory activity. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on cells.

Synthesis Methods

The synthesis of 1-(3-fluorobenzoyl)-1H-1,2,3-benzotriazole involves the reaction of 3-fluorobenzoic acid with 1H-1,2,3-benzotriazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting compound is purified by column chromatography or recrystallization.

Scientific Research Applications

1-(3-fluorobenzoyl)-1H-1,2,3-benzotriazole has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions such as copper and zinc. This compound has also been used as a photosensitizer for photodynamic therapy in cancer treatment. In addition, it has been used as a building block for the synthesis of other compounds with potential biological activity.

properties

IUPAC Name

benzotriazol-1-yl-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O/c14-10-5-3-4-9(8-10)13(18)17-12-7-2-1-6-11(12)15-16-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZIPCONUJAXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzotriazol-1-yl-(3-fluorophenyl)methanone

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